5-(2-羟乙基)吡唑啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

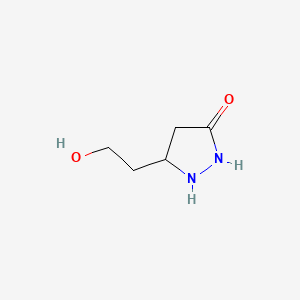

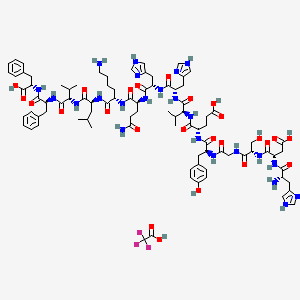

5-(2-Hydroxyethyl)pyrazolidin-3-one is a derivative of pyrazolidine . Pyrazolidine is a heterocyclic compound that is stable in air but is hygroscopic . The molecular formula of 5-(2-Hydroxyethyl)pyrazolidin-3-one is C5H10N2O2 .

Synthesis Analysis

The synthesis of pyrazolidin-3-ones has been a subject of interest due to their applicability in industrial processes and biological activity . One method involves the reaction of α-substituted propenals with activated hydrazines . Another approach involves the ‘ring switching’ transformation of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate .Molecular Structure Analysis

The molecular formula of 5-(2-Hydroxyethyl)pyrazolidin-3-one is C5H10N2O2 . This indicates that the compound contains 5 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving 5-(2-Hydroxyethyl)pyrazolidin-3-one are quite interesting. For instance, the compound can undergo oxidative aromatization and bromination under mild conditions with a HBr-H2O2 system . Another reaction involves the reduction of certain compounds with NaBH4, mesylation of the resulting alcohols, and cyclization of the mesylates with hydrazine hydrate .科学研究应用

细菌酶抑制剂:与5-(2-羟乙基)吡唑啉-3-酮相关的化合物已被证明可以抑制细菌中的酶,例如大肠杆菌UDP-N-乙酰基烯丙酮葡萄糖胺还原酶(MurB),具有潜力作为抗各种细菌菌株的抗微生物药物(Gilbert et al., 2006)。

β-内酰胺类抗生素类似物的合成:5-(2-羟乙基)吡唑啉-3-酮的衍生物已被用于合成β-内酰胺类抗生素,突显了它们在开发新抗生素化合物方面的潜力(Panfil等人,2002)。

环状α-单羰基偶氮化合物的合成:这种化合物及其衍生物已被用于合成环状α-单羰基偶氮化合物,表明其在产生多样有机结构中的作用(Nagata & Kamata, 1970)。

有机合成中的阳极N-N键形成:它已被用于有机化学中可持续的合成方法,特别是在阳极N-N键形成中,表明其在环保化学合成中的实用性(Gieshoff et al., 2016)。

抗结核活性:一些5-(2-羟乙基)吡唑啉-3-酮的衍生物已被研究其抗结核活性,特别是对结核分枝杆菌的(Samala et al., 2014)。

吡唑啉并[1,5-c]嘧啶-2,7(1H,3H)-二酮的合成:从5-(2-羟乙基)吡唑啉-3-酮开始的新型合成途径可产生吡唑啉并[1,5-c]嘧啶-2,7(1H,3H)-二酮,表明其在复杂杂环化合物合成中的作用(Mirnik et al., 2013)。

有机化学中的氧化功能化:这种化合物参与氧化功能化过程,显示了其在创造化学多样结构中的重要性(Terent’ev等人,2017)。

抗糖尿病药物的合成:5-(2-羟乙基)吡唑啉-3-酮的衍生物已被用于合成潜在的抗糖尿病药物,突显了其在新药物疗法开发中的作用(Kees et al., 1995)。

安全和危害

未来方向

The future directions for the study of 5-(2-Hydroxyethyl)pyrazolidin-3-one and related compounds are promising. There is a growing interest in the efficient and selective synthesis of pyrazolidinone derivatives due to their applicability in industrial processes and biological activity . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

属性

IUPAC Name |

5-(2-hydroxyethyl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-2-1-4-3-5(9)7-6-4/h4,6,8H,1-3H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBOTYLQJKYKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Hydroxyethyl)pyrazolidin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1R,2S)-2-ethenylcyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/no-structure.png)

![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)

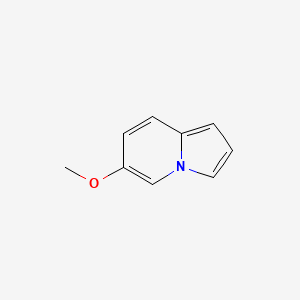

![7-methoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B575736.png)

![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)

![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)

![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)